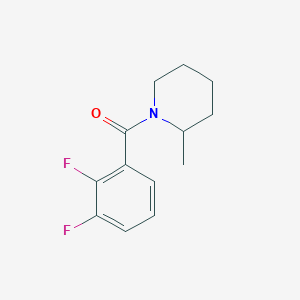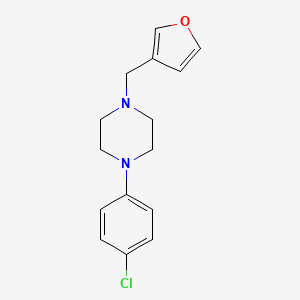![molecular formula C13H15N3O4 B5120506 4-[(3-hydroxypropyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5120506.png)
4-[(3-hydroxypropyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3-hydroxypropyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone, commonly known as HPMAQ, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. HPMAQ belongs to the quinolone family and has a nitro group and an aminoalkyl side chain attached to the quinoline ring.
作用机制
The mechanism of action of HPMAQ is not fully understood. However, it is believed that HPMAQ exerts its biological activity by interacting with DNA and inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. Inhibition of topoisomerase II leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
HPMAQ has been shown to induce DNA damage, activate apoptosis, and inhibit cell proliferation in cancer cells. In addition, HPMAQ has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. HPMAQ has also been studied for its antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
实验室实验的优点和局限性
One advantage of using HPMAQ in lab experiments is its high potency and selectivity towards cancer cells. HPMAQ has been shown to be effective against various cancer cell lines at low concentrations. However, one limitation of using HPMAQ is its poor solubility in water, which can affect its bioavailability and pharmacokinetics.
未来方向
For HPMAQ research include improving its solubility and pharmacokinetics, developing new derivatives with improved anticancer and antibacterial activity, and exploring its potential as a therapeutic agent for other diseases such as viral infections and autoimmune disorders. In addition, further studies are needed to fully understand the mechanism of action of HPMAQ and its interaction with DNA and topoisomerase II.
合成方法
The synthesis of HPMAQ involves the reaction of 4-chloro-1-methylquinolin-2(1H)-one with 3-hydroxypropylamine and sodium nitrite in the presence of hydrochloric acid. The reaction proceeds through a diazotization reaction followed by a nucleophilic substitution reaction. The yield of HPMAQ can be improved by optimizing the reaction conditions such as temperature, reaction time, and concentration of reagents.
科学研究应用
HPMAQ has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. HPMAQ exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. In addition, HPMAQ has also been studied for its antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
属性
IUPAC Name |
4-(3-hydroxypropylamino)-1-methyl-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-15-10-6-3-2-5-9(10)11(14-7-4-8-17)12(13(15)18)16(19)20/h2-3,5-6,14,17H,4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJGUCHNCOITRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-hydroxypropyl)amino]-1-methyl-3-nitroquinolin-2(1H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-bis[(2,2-dimethylpropanoyl)amino]-N-{4-[(4-nitrophenyl)thio]phenyl}benzamide](/img/structure/B5120425.png)


![2,3,4,5-tetrabromo-6-{[(4-iodophenyl)amino]carbonyl}benzoic acid](/img/structure/B5120441.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide](/img/structure/B5120449.png)

![2-{[(2,5-diethylphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5120460.png)
![2-(2-chlorophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,3,4-oxadiazole](/img/structure/B5120462.png)


![N-benzyl-1-[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-methylmethanamine](/img/structure/B5120503.png)
![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B5120509.png)
![1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene](/img/structure/B5120516.png)
![6-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-5-cyano-2-hydroxy-2-methyl-N-(2-methylphenyl)-4-(2-thienyl)-1,2,3,4-tetrahydro-3-pyridinecarboxamide](/img/structure/B5120520.png)